Ácido (3-acetil-4-hidroxi-5-oxo-2-p-tolilo-2,5-dihidro-pirrol-1-il)-acético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

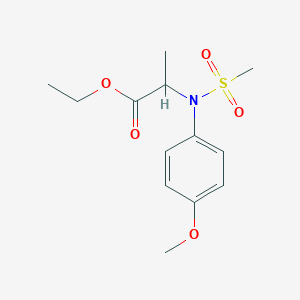

(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid, also known as AHOPTA, is an important organic compound used in a variety of scientific research applications. AHOPTA is a unique molecule due to its combination of both hydrophobic and hydrophilic properties, and its ability to interact with other molecules in a variety of ways. As a result, AHOPTA has become a valuable tool for researchers in the fields of chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

.

Intermediario Sintético

Sirve como intermedio sintético en la preparación de entidades químicas más complejas. Sus grupos acetilo e hidroxilo son grupos funcionales que pueden experimentar reacciones químicas adicionales para sintetizar nuevos compuestos con posibles actividades biológicas .

Perfil de Actividad Biológica

Los derivados del pirrol, que forma parte de la estructura de este compuesto, han mostrado una gama de actividades biológicas. Estas incluyen propiedades antibacterianas, antiinflamatorias y antitumorales. Por lo tanto, este compuesto podría ser un precursor en la síntesis de nuevos fármacos con estas actividades .

Síntesis de Derivados de Indol

La estructura del compuesto es propicia para la síntesis de derivados de indol. Los indoles son una clase importante de compuestos heterocíclicos con diversas actividades biológicas, como efectos anticancerígenos, anti-VIH y antidiabéticos .

Mecanismo De Acción

(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid has a variety of mechanisms of action, depending on the application. In protein labeling experiments, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid binds to the amino acid side chains of proteins, allowing them to be visualized using fluorescence microscopy. In drug studies, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid binds to receptors on the surface of cells, allowing the drug to interact with the cells. In organic synthesis, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid acts as a catalyst, speeding up the reaction rate of the desired product.

Biochemical and Physiological Effects

(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid has been shown to have a variety of biochemical and physiological effects. In protein labeling experiments, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid has been shown to increase the fluorescence intensity of labeled proteins, allowing them to be visualized more easily. In drug studies, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid has been shown to increase the efficacy of drugs, allowing them to have a greater effect on the body. In organic synthesis, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid has been shown to increase the yield of desired products, allowing them to be synthesized more efficiently.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid has several advantages for use in lab experiments. It is easy to synthesize, and can be obtained in large quantities. It is also relatively inexpensive and non-toxic, making it safe to use in lab experiments. However, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid also has some limitations. It is not very soluble in water, making it difficult to dissolve in aqueous solutions. In addition, it is prone to degradation, making it difficult to store for long periods of time.

Direcciones Futuras

There are a variety of potential future directions for research involving (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid. One potential direction is to further explore the potential of (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid as a tool for protein labeling. Another potential direction is to explore the potential of (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid as a tool for drug delivery, by attaching (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid to drugs to increase their efficacy. Additionally, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid could be further explored as a tool for organic synthesis, by exploring its potential as a catalyst for a variety of reactions. Finally, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid could be further explored as a tool for studying protein-protein interactions, by attaching (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid to proteins to study their interactions with other proteins.

Métodos De Síntesis

(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid can be synthesized by a variety of methods, including the Curtius rearrangement, the Knoevenagel condensation, and the Mitsunobu reaction. The Curtius rearrangement is the most common method for synthesizing (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid, and involves the reaction of a carboxylic acid with an acyl chloride in the presence of a base. The Knoevenagel condensation is another common method for synthesizing (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid, and involves the reaction of an aldehyde or ketone with an aryl or vinyl halide in the presence of a base. The Mitsunobu reaction is the least common method for synthesizing (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid, and involves the reaction of an alcohol with an aryl or vinyl halide in the presence of a base and a phosphine.

Propiedades

IUPAC Name |

2-[3-acetyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2H-pyrrol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5/c1-8-3-5-10(6-4-8)13-12(9(2)17)14(20)15(21)16(13)7-11(18)19/h3-6,13,20H,7H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYYQPHSPLNZJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CC(=O)O)O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386675 |

Source

|

| Record name | (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332022-22-7 |

Source

|

| Record name | (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid](/img/structure/B1305720.png)

![Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1305721.png)

![3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid](/img/structure/B1305738.png)

![4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B1305754.png)